molecular formula C21H27N5O3 B2357818 7-(4-methoxyphenethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 919017-71-3

7-(4-methoxyphenethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2357818
CAS RN: 919017-71-3
M. Wt: 397.479
InChI Key: SNGHKZVDGGRUAM-UHFFFAOYSA-N
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Description

7-(4-methoxyphenethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research by Zygmunt et al. (2015) on derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with carboxylic, ester, or amide moieties has demonstrated significant analgesic and anti-inflammatory effects. These compounds, particularly benzylamide and 4-phenylpiperazinamide derivatives, exhibited enhanced activity compared to acetylsalicylic acid in models of pain and inflammation, suggesting a new class of analgesic and anti-inflammatory agents worth further evaluation (Zygmunt et al., 2015).

Psychotropic Potential

Chłoń-Rzepa et al. (2013) designed and synthesized a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors. Their research identified compounds with promising antidepressant-like and anxiolytic-like activities, indicating the potential for developing new psychotropic medications (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

Wang et al. (2011) determined the crystal structure of a compound similar in structure, highlighting diverse conformations within its molecular framework. This study contributes to the understanding of structural characteristics that may influence the pharmacological properties of related compounds (Wang et al., 2011).

Potential Anxiolytic Activity

A study by Jastrzębska-Więsek et al. (2011) explored the anxiolytic potential of 7-arylpiperazinylbutyl-8-morpholinyl-purine-2,6-dione analogs. They found specific compounds exhibiting anxiolytic activity without corresponding antidepressant effects, underlining the selective therapeutic profiles these molecules might offer (Jastrzębska-Więsek et al., 2011).

Serotonin Receptor Ligands

Jurczyk et al. (2004) synthesized new pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine, testing them for affinity towards various receptors. Their work identified compounds acting as antagonists at presynaptic and postsynaptic 5-HT1A receptors, with one compound showing anxiolytic-like and antidepressant-like activities comparable to diazepam (Jurczyk et al., 2004).

properties

IUPAC Name

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-14-8-11-25(12-9-14)20-22-18-17(19(27)23-21(28)24(18)2)26(20)13-10-15-4-6-16(29-3)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGHKZVDGGRUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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